Ethyl 5-cyano-4-(2-ethoxyphenyl)-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-cyano-4-(2-ethoxyphenyl)-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, an ethoxyphenyl group, and a tetrahydropyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-4-(2-ethoxyphenyl)-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl cyanoacetate with 2-ethoxybenzaldehyde in the presence of a base, followed by cyclization and further functionalization steps to introduce the sulfanyl and amino groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-4-(2-ethoxyphenyl)-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Ethyl 5-cyano-4-(2-ethoxyphenyl)-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-4-(2-ethoxyphenyl)-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and sulfanyl groups play a crucial role in its reactivity and binding to biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate
- Ethyl 2-cyano-4-oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoate
Uniqueness
Ethyl 5-cyano-4-(2-ethoxyphenyl)-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is unique due to its combination of functional groups and the tetrahydropyridine ring, which confer specific chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C27H29N3O5S |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
ethyl 5-cyano-4-(2-ethoxyphenyl)-6-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C27H29N3O5S/c1-4-17-11-7-9-13-20(17)29-22(31)16-36-26-19(15-28)23(18-12-8-10-14-21(18)34-5-2)24(25(32)30-26)27(33)35-6-3/h7-14,23-24H,4-6,16H2,1-3H3,(H,29,31)(H,30,32) |
InChI Key |
LNDVTZQSBQJWSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=C(C(C(C(=O)N2)C(=O)OCC)C3=CC=CC=C3OCC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.